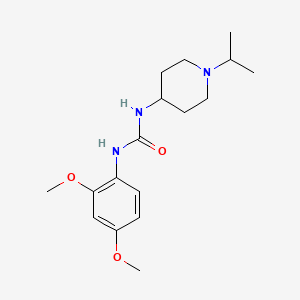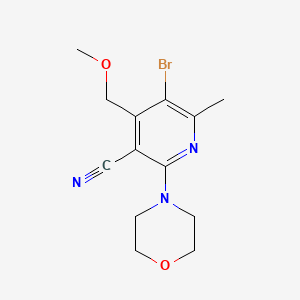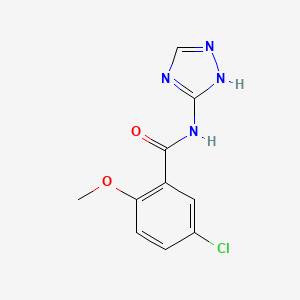
7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and a trifluoromethyl group attached to the chromenone core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, benzyl bromide, and trifluoromethyl iodide.
Benzylation: The first step involves the benzylation of 4-hydroxycoumarin using benzyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the benzyloxy group at the 7-position of the coumarin ring.
Methylation: The next step is the methylation of the 8-position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 4-position using trifluoromethyl iodide and a suitable catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique photophysical properties.
Industry: The compound’s fluorescent properties make it valuable in the development of sensors and imaging agents.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Cytochrome P450 Enzymes: The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, to form 7-hydroxy-4-trifluoromethylcoumarin.
Fluorescent Probes: Its fluorescent properties are utilized in various assays to monitor biological processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyloxy-4-(trifluoromethyl)coumarin: Similar in structure but lacks the methyl group at the 8-position.
7-Ethoxy-4-(trifluoromethyl)coumarin: Similar but has an ethoxy group instead of a benzyloxy group.
7-Hydroxy-4-(trifluoromethyl)coumarin: Similar but has a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy, methyl, and trifluoromethyl groups in 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one imparts unique chemical and physical properties, such as enhanced fluorescence and specific enzyme interactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
8-methyl-7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-15(23-10-12-5-3-2-4-6-12)8-7-13-14(18(19,20)21)9-16(22)24-17(11)13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKEWNUDGMQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-CHLOROBENZYL 2-[(PHENYLSULFONYL)AMINO]ACETATE](/img/structure/B5816753.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![16,16-dimethyl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.014,19]icosa-1(12),2(10),3,8,13,19-hexaene-6-thione](/img/structure/B5816796.png)



![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B5816825.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
